molecular formula C₆¹³C₄H₁₆O₈ B1160109 3-Acetoxy-2-oxopropanol-13C2 Dimer

3-Acetoxy-2-oxopropanol-13C2 Dimer

Cat. No.: B1160109
M. Wt: 268.2
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetoxy-2-oxopropanol-¹³C₂ Dimer is an isotope-labeled analog of 3-Acetoxy-2-oxopropanol Dimer (A167630), itself derived from 1,3-Dihydroxyacetone Dimer (D450075) . The compound is distinguished by two ¹³C isotopes incorporated into its structure, resulting in a molecular formula of C₆¹³C₄H₁₆O₈ and a molecular weight of 268.2 g/mol . Key functional groups include acetoxy, ketone, and hydroxyl moieties, which influence its reactivity and applications.

Properties

Molecular Formula

C₆¹³C₄H₁₆O₈

Molecular Weight

268.2

Synonyms

1-(Acetyloxy)-3-hydroxy-2-propanone-13C2 Dimer;  1,3-Dihydroxy-2-propanone Acetate-13C2 Dimer;  1-Hydroxy-3-acetoxy-2-propanone-13C2 Dimer

Origin of Product

United States

Comparison with Similar Compounds

3-Acetoxy-2-oxopropanol Dimer (Non-Isotope Version: A167630)

Structural Similarities :

  • Shares the same backbone and functional groups (acetoxy, ketone, hydroxyl) .
  • Molecular formula: C₁₀H₁₆O₈; molecular weight: 264.23 g/mol .

Key Differences :

  • Isotopic Composition : The absence of ¹³C in A167630 reduces its utility in tracer studies but lowers production costs .
  • Applications : Primarily serves as a precursor for synthesizing isotope-labeled derivatives like the ¹³C₂ dimer .

1,3-Dihydroxyacetone Dimer (D450075)

Structural Features :

  • Molecular formula: C₆H₁₂O₆; molecular weight: 180.16 g/mol .
  • Contains hydroxyl and ketone groups but lacks acetoxy substituents .

Functional Contrasts :

  • Reactivity : The absence of acetoxy groups limits esterification pathways, directing its use toward antineoplastic and antifilarial agent synthesis .
  • Applications : Focused on oncology research rather than calcium channel blocker development .

Structural Divergence :

  • These dimers feature β-aryl ether linkages (e.g., β-O-4) and phenolic hydroxyl groups, unlike the aliphatic acetoxy-ketone structure of the target compound .
  • Applications: Primarily serve as lignin model compounds in polymer chemistry, contrasting with pharmaceutical roles of 3-Acetoxy-2-oxopropanol derivatives .

Branched Diols (e.g., 2-Ethyl-2-(Hydroxymethyl)Propane-1,3-Diol)

General Comparison :

  • Molecular formula: C₇H₁₆O₃ (hypothetical for the diol); molecular weight: ~148.2 g/mol (estimated).
  • Applications : Utilized in polyurethane and polymer synthesis, diverging from biomedical uses of the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Applications
3-Acetoxy-2-oxopropanol-¹³C₂ Dimer C₆¹³C₄H₁₆O₈ 268.2 Acetoxy, ketone, hydroxyl Isotopic tracing, drug synthesis
3-Acetoxy-2-oxopropanol Dimer C₁₀H₁₆O₈ 264.23 Acetoxy, ketone, hydroxyl Precursor for labeled compounds
1,3-Dihydroxyacetone Dimer C₆H₁₂O₆ 180.16 Hydroxyl, ketone Antineoplastic agents
β-O-4 Dimer (Lignin Model) Not specified ~272 (typical) β-aryl ether, hydroxyl Polymer/lignin research
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol C₇H₁₆O₃ 148.2 (estimated) Hydroxyl Polymer synthesis

Research Findings and Limitations

  • Isotopic Stability : The ¹³C₂ dimer’s isotopic labeling enhances metabolic study precision but may complicate synthetic routes due to isotope incorporation costs .
  • Functional Group Influence: The acetoxy group in 3-Acetoxy-2-oxopropanol derivatives enables esterification reactions critical for drug intermediates, unlike dihydroxyacetone or lignin dimers .
  • Knowledge Gaps: Limited data on solubility, stability, or direct comparative studies between these compounds in peer-reviewed literature. Current comparisons rely on structural and application inferences.

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